molecular formula C12H19NO4 B8123149 (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid

(2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid

Cat. No.: B8123149
M. Wt: 241.28 g/mol
InChI Key: SZASDMYSWHAHCN-LBPRGKRZSA-N
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Description

(2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a tert-butoxycarbonyl group, and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid typically involves multiple steps, starting from simpler organic molecules. . The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane. Substitution reactions can result in a wide variety of products, depending on the nucleophile or electrophile used .

Scientific Research Applications

(2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in these interactions are often complex and can include multiple steps and intermediates .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid include other pyrrolidine derivatives and compounds with tert-butoxycarbonyl protection. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2R)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-5-12(9(14)15)7-6-8-13(12)10(16)17-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,14,15)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZASDMYSWHAHCN-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(C=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(C=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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